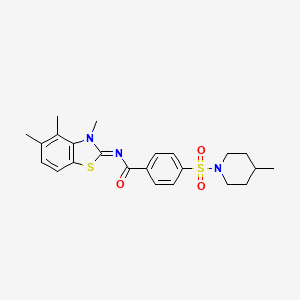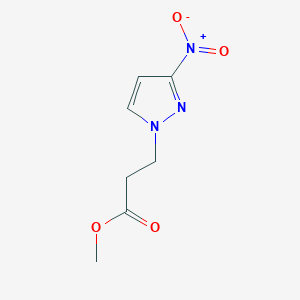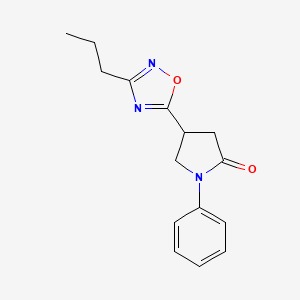![molecular formula C17H15N3O3S B2881846 Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate CAS No. 851979-62-9](/img/structure/B2881846.png)
Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate” is a complex organic compound that contains a benzoate group, a hydrazinecarbonyl group, and a methylbenzothiazole group . The exact properties and applications of this compound would depend on the specific arrangement of these groups.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its benzoate, hydrazinecarbonyl, and methylbenzothiazole groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions take place. Compounds with similar structures are often involved in reactions with nucleophiles and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties of similar compounds include solubility in organic solvents, stability under normal conditions, and reactivity with various nucleophiles and electrophiles .Scientific Research Applications
Antioxidant Applications
Thiazole derivatives, such as Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate, have been recognized for their antioxidant properties. These compounds can neutralize free radicals and prevent oxidative stress, which is a factor in aging and many diseases .
Analgesic and Anti-inflammatory Applications
The compound’s structural similarity to known thiazole-based analgesics suggests potential for pain relief applications. Additionally, its anti-inflammatory properties could be beneficial in treating conditions like arthritis, where inflammation plays a key role .
Antimicrobial and Antifungal Applications
Research indicates that thiazole derivatives exhibit significant antimicrobial and antifungal activities. This makes them candidates for developing new treatments against resistant strains of bacteria and fungi .
Antiviral Applications
The thiazole core structure is present in several antiviral drugs. Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate could be explored for its efficacy against various viral infections, including HIV .
Neuroprotective Applications
Given the neuroprotective effects of some thiazole derivatives, this compound may hold potential in treating neurodegenerative diseases by protecting neuronal cells from damage .
Antitumor and Cytotoxic Applications
Thiazoles have been studied for their antitumor and cytotoxic effects. This compound could be part of research into new cancer therapies, particularly in targeting specific cancer cell lines with minimal side effects .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[(6-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-3-8-13-14(9-10)24-17(18-13)20-19-15(21)11-4-6-12(7-5-11)16(22)23-2/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVISZTRBAQKHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(6-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2881764.png)
![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2881765.png)



![3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol](/img/structure/B2881774.png)


![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2881780.png)



![1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2881784.png)
![(E)-4-(Dimethylamino)-N-[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-enamide](/img/structure/B2881785.png)